molecular formula C6H4Br2OS B15243139 1-(4,5-Dibromothiophen-3-yl)ethanone

1-(4,5-Dibromothiophen-3-yl)ethanone

Cat. No.: B15243139
M. Wt: 283.97 g/mol
InChI Key: LJCYVAWOEDWAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dibromothiophen-3-yl)ethanone is a brominated thiophene derivative characterized by a ketone functional group at the 3-position and bromine substituents at the 4- and 5-positions of the thiophene ring. Its molecular formula is C₆H₄Br₂OS, with a molecular weight of 292.97 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates electrophilic substitution reactions. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocyclic frameworks .

Properties

Molecular Formula

C6H4Br2OS

Molecular Weight

283.97 g/mol

IUPAC Name

1-(4,5-dibromothiophen-3-yl)ethanone

InChI

InChI=1S/C6H4Br2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3

InChI Key

LJCYVAWOEDWAGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dibromothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4,5-Dibromothiophen-3-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4,5-dibromothiophen-3-yl)ethanone depends on its specific application

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(6-Bromo-3-pyridyl)ethanone ()

  • Structure : Features a pyridine ring with a bromine at the 6-position and a ketone at the 3-position.
  • Key Differences :
    • The pyridine ring introduces nitrogen, increasing polarity and basicity compared to the sulfur-containing thiophene in the target compound.
    • Bromine’s position on pyridine alters regioselectivity in coupling reactions. For example, Suzuki reactions with this compound favor C-2/C-4 positions due to nitrogen’s electron-withdrawing effects, whereas bromines on thiophene direct reactivity to C-3/C-5 positions .

b. 1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One, )

  • Structure : Benzofuran ring with a methyl group at the 3-position and a ketone at the 2-position.
  • Key Differences :
    • Benzofuran’s oxygen atom contributes to higher aromatic stability but lower electrophilicity than thiophene.
    • The methyl group enhances lipophilicity (logP ≈ 2.1) compared to the dibromothiophene derivative (logP ≈ 3.5), impacting solubility and bioavailability .

c. 1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone ()

  • Structure: Phenolic acetophenone with methoxy and hydroxyl groups.
  • Key Differences: Electron-donating methoxy/hydroxyl groups reduce electrophilic reactivity compared to electron-withdrawing bromines. This compound exhibits antioxidant properties due to phenolic hydroxyls, whereas the dibromothiophene derivative is more suited for halogen-bond-driven interactions in catalysis .

d. 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethanone ()

  • Structure : Biphenyl system with benzodioxole and trimethoxy substituents.
  • Key Differences :
    • The extended π-system and multiple oxygen atoms enhance fluorescence properties, unlike the brominated thiophene.
    • Applications diverge: this compound is explored for CNS drug development, while the target is used in materials science .

Physico-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
1-(4,5-Dibromothiophen-3-yl)ethanone C₆H₄Br₂OS 292.97 98–102 (lit.) 0.5 (DMSO)
1-(6-Bromo-3-pyridyl)ethanone C₇H₆BrNO 200.03 72–75 1.2 (MeOH)
1-(3-Methyl-benzofuran-2-yl)-ethanone C₁₀H₁₀O₂ 162.19 34–36 10.5 (EtOH)
1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 155–158 2.8 (Water)

Note: Data compiled from experimental reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.